NADP disodium salt

Enzyme assay Biochemistry Cofactor solubility

Assay variability from generic cofactor substitution compromises enzyme kinetics. NADP disodium salt (CAS 24292-60-2) resolves this with ≥250 mg/mL aqueous solubility for ≥300 mM stock solutions, minimizing dilution artifacts. Its 3-fold lower Km (37 μM vs 108 μM for NAD+) ensures complete saturation of NADP-specific dehydrogenases at lower cost. Low A₃₆₀ (≤0.20) and methanol (≤3.0%) impurities ensure accurate 340 nm monitoring for reliable kinetic parameter determination.

Molecular Formula C21H26N7Na2O17P3
Molecular Weight 787.4 g/mol
CAS No. 24292-60-2
Cat. No. B1223965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNADP disodium salt
CAS24292-60-2
SynonymsCoenzyme II
Dinucleotide Phosphate, Nicotinamide-Adenine
NADP
NADPH
Nicotinamide Adenine Dinucleotide Phosphate
Nicotinamide-Adenine Dinucleotide Phosphate
Nucleotide, Triphosphopyridine
Phosphate, Nicotinamide-Adenine Dinucleotide
Triphosphopyridine Nucleotide
Molecular FormulaC21H26N7Na2O17P3
Molecular Weight787.4 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+]
InChIInChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1
InChIKeyWSDDJLMGYRLUKR-WUEGHLCSSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NADP Disodium Salt (CAS 24292-60-2) Technical Specifications and Procurement Guide for Biochemical Assays


NADP disodium salt (CAS 24292-60-2) is the disodium salt form of β-nicotinamide adenine dinucleotide phosphate, a key redox cofactor for electron transfer in cellular metabolism . It alternates between oxidized (NADP⁺) and reduced (NADPH) states, serving as a universal electron donor for reductive biosynthesis and detoxification processes . The disodium salt formulation delivers high water solubility (>50 g/L), a defined pH range of 3.7–4.2 (10 mg/mL in water), and enzymatic purity of ≥95% for reproducible biochemical applications .

Why NADP Disodium Salt Cannot Be Replaced Arbitrarily by Monosodium Salt or NAD⁺ in Critical Assays


Generic substitution of NADP disodium salt with the monosodium salt or NAD⁺ is unsupported by quantitative data. The disodium salt provides an aqueous solubility of >250 mg/mL , markedly higher than the monosodium salt, and its acidic pH (3.7–4.2) distinguishes it from the near-neutral pH of monosodium preparations . Furthermore, enzyme kinetic studies reveal that NADP⁺ exhibits a Km of 37 ± 7 μM for certain dehydrogenases, whereas NAD⁺ shows a Km of 108 ± 12 μM—a near threefold difference in substrate affinity [1]. Substitution without compensating for these parameters can alter reaction kinetics, compromise assay reproducibility, and increase analytical variability.

Quantitative Differentiators of NADP Disodium Salt: Solubility, pH, Purity, and Enzyme Affinity


Superior Aqueous Solubility of NADP Disodium Salt vs. Monosodium Salt

NADP disodium salt demonstrates substantially higher aqueous solubility compared to the monosodium salt. Vendor datasheets report solubility of 250–260 mg/mL (≥316 mM) for the disodium salt . In contrast, the monosodium salt is typically described as 'water soluble' without quantitative upper limits, and its application notes indicate use at lower concentrations . This 5‑fold or greater difference in solubility enables preparation of more concentrated stock solutions, reducing solvent volume and dilution steps in assay workflows.

Enzyme assay Biochemistry Cofactor solubility

Lower Solution pH of NADP Disodium Salt: Impact on Enzyme Stability and Buffer Compatibility

NADP disodium salt yields a solution pH of 3.7–4.2 at 10 mg/mL in water . The monosodium salt, by comparison, is supplied at near‑neutral pH (~7.0) . This acidic pH of the disodium salt can be advantageous when working with acid‑stable enzymes or when a low‑pH reconstitution step is required. However, it necessitates buffer adjustment for neutral‑pH assays. Direct substitution of the disodium salt with the monosodium salt without pH correction can shift assay conditions by up to 3 pH units, potentially altering enzyme activity and cofactor stability.

pH optimization Buffer preparation Enzyme stability

High Enzymatic Purity (≥95%) of NADP Disodium Salt Supports Reproducible Kinetic Studies

Commercial NADP disodium salt is routinely assayed at ≥95% purity on a dry basis using enzymatic methods . Comparable monosodium salt preparations also report ≥95% purity , indicating that both salts are suitable for quantitative work. However, the disodium salt is often supplied with stricter specification limits for impurities: water content ≤6.0%, methanol ≤3.0%, and UV‑absorption at 360 nm ≤0.20 . These tightly controlled impurity profiles reduce batch‑to‑batch variability in spectrophotometric and enzyme‑coupled assays.

Enzyme kinetics Quality control Reproducibility

Higher Affinity of NADP⁺ vs. NAD⁺ for NADP‑Dependent Dehydrogenases

Kinetic analysis of NADP‑dependent enzymes reveals that NADP⁺ binds with markedly higher affinity than NAD⁺. In one study, the Michaelis constant (Km) for NADP⁺ was 37 ± 7 μM, whereas the Km for NAD⁺ was 108 ± 12 μM [1]. This nearly threefold lower Km indicates stronger enzyme–cofactor interaction and faster saturation at lower cofactor concentrations. In another enzyme system, the kcat/Km ratio for NADP was 4‑fold higher than for NAD (0.4 vs. 0.1 μM⁻¹ s⁻¹) [2]. Such differences underscore that NADP disodium salt is the appropriate cofactor for enzymes evolved to utilize phosphorylated dinucleotides, and substitution with NAD⁺ would require 3–10× higher concentrations to achieve equivalent reaction rates.

Enzyme kinetics Substrate specificity Dehydrogenase

Long‑Term Storage Stability of NADP Disodium Salt Under Recommended Conditions

NADP disodium salt demonstrates extended shelf life when stored appropriately. Powder stored at –20°C remains stable for at least 3 years, and at 2–8°C for at least 1 year . In solution, stability is more limited: aqueous solutions (pH 2–6) are stable for approximately 4 weeks at 4°C [1], while stock solutions at –80°C are recommended for up to 6 months . The compound is hygroscopic, requiring desiccated storage to prevent hydrolysis . Although systematic comparisons with monosodium salt are lacking, these defined stability windows guide procurement quantities and aliquot preparation to minimize waste.

Stability Storage Reagent longevity

Optimal Use Cases for NADP Disodium Salt in Biochemical and Industrial Workflows


High‑Concentration Cofactor Stock Preparation for Automated Liquid Handling

NADP disodium salt's aqueous solubility of >250 mg/mL enables preparation of concentrated stock solutions (≥300 mM). This reduces the volume of cofactor added to assay plates, minimizes pipetting steps, and is particularly advantageous in high‑throughput screening systems where low dead volume is critical.

Kinetic Assays Requiring Precise Cofactor Concentration and Low Impurity Background

The tightly controlled impurity profile—water ≤6.0%, methanol ≤3.0%, and A₃₆₀ ≤0.20 —makes NADP disodium salt ideal for spectrophotometric enzyme kinetics where NADPH absorbance at 340 nm (ε = 6220 M⁻¹ cm⁻¹) is monitored . Low background absorbance ensures accurate initial rate determinations and reliable calculation of kinetic parameters.

Enzyme‑Coupled Assays with NADP‑Dependent Dehydrogenases

Given its 3‑fold lower Km for NADP⁺ compared to NAD⁺ [1], NADP disodium salt is the preferred cofactor for NADP‑specific dehydrogenases (e.g., glucose‑6‑phosphate dehydrogenase, isocitrate dehydrogenase). It permits complete enzyme saturation at lower cofactor concentrations, reducing reagent cost and minimizing potential interference from cofactor depletion during long incubations.

Biocatalysis and Biotransformation in Acidic Reaction Media

The disodium salt's acidic pH (3.7–4.2) makes it suitable for biocatalytic processes that operate under acidic conditions, such as certain hydrolase or esterase reactions. It may also be preferred when co‑factor addition must not raise the reaction pH, or when the enzyme exhibits optimal activity in slightly acidic environments.

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